4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is a complex organic compound primarily associated with research in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 409.4 g/mol. The compound is classified as a derivative of quinazoline, which is known for its applications in pharmaceuticals, particularly in the development of tyrosine kinase inhibitors targeting various cancers and hyperproliferative diseases .
4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol falls under the category of heterocyclic compounds, specifically quinazoline derivatives. These compounds are significant due to their biological activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy .
The synthesis of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol typically involves multi-step organic reactions. The key steps include:
The synthesis may require specific reagents such as palladium catalysts for coupling reactions and protective groups for functional group management throughout the synthesis process. The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The molecular structure of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol features a quinazoline core substituted with an amino group and an ethynyl phenol moiety. The presence of methoxyethyl groups enhances solubility and biological activity.
The compound can undergo various chemical reactions typical of phenolic compounds and quinazolines. Key reactions include:
These reactions are typically facilitated by specific catalysts or reagents that enhance yield and selectivity.
4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol primarily acts as a tyrosine kinase inhibitor targeting EGFR pathways. By inhibiting these pathways, it effectively reduces cell proliferation and induces apoptosis in cancerous cells.
The compound's mechanism involves reversible binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling essential for tumor growth .
The compound is typically a solid at room temperature with a melting point that may vary depending on purity and formulation.
Key chemical properties include:
Relevant data indicates that the compound has a complexity rating of 556, reflecting its intricate structure .
The primary application of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol lies in cancer research as a potential therapeutic agent targeting EGFR-related pathways. It is also used in studies related to hyperproliferative diseases due to its inhibitory effects on tyrosine kinases involved in cell signaling pathways critical for tumor growth and survival .
This compound represents a significant area of interest for ongoing research into targeted therapies for various cancers and related conditions.
The molecular design of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is intrinsically linked to strategic modifications of the erlotinib pharmacophore. Erlotinib, a 4-anilinoquinazoline derivative, functions as a potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) through competitive ATP binding. Its core structure comprises three critical elements: (1) the quinazoline scaffold, (2) the C6/C7 alkoxy solubilizing groups, and (3) the C4-anilino substituent. Modifications at the 6,7-positions with bis(2-methoxyethoxy) groups significantly enhance aqueous solubility and membrane permeability compared to smaller alkoxy substituents, as demonstrated in erlotinib analogs where such groups improved cellular uptake in non-small cell lung cancer (NSCLC) lines like A549 and H1975 [2]. The 2-ethynylphenol moiety replaces erlotinib’s terminal acetylene-aniline system, introducing a phenolic hydroxyl group that enables additional hydrogen-bonding interactions with kinase domain residues (e.g., Thr766 in EGFR). Computational docking studies confirm this group occupies a hydrophobic pocket adjacent to Lys721 and Asp831 in EGFR, analogous to erlotinib’s 3-ethynyl aniline orientation but with enhanced polar contact potential [4] [6].
Table 1: Key Pharmacophore Modifications in Erlotinib Analogs
Structural Region | Erlotinib (Reference) | 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol | Functional Impact |
---|---|---|---|
Quinazoline C6/C7 Substituents | 2-Methoxyethoxy | Bis(2-methoxyethoxy) | Enhanced solubility and membrane permeability |
C4-Anilino Group | 3-Ethynylaniline | 2-Ethynylphenol | Added H-bond donor capacity via phenolic –OH |
Core Scaffold | Quinazoline | Quinazoline (conserved) | Maintained ATP-competitive inhibition |
Electronic Profile | Moderate π-acceptance | Enhanced π-delocalization with ethynylphenol | Improved target residence time |
The 2-ethynylphenol component serves as a dual-functional chemical entity that optimizes target binding kinetics and selectivity. The ethynyl group (–C≡CH) maintains linear geometry and π-orbital conjugation with the quinazoline ring, facilitating deep insertion into the hydrophobic cleft of EGFR’s ATP-binding site. Meanwhile, the ortho-phenolic hydroxyl introduces a directional hydrogen-bond donor absent in erlotinib. Molecular dynamics simulations reveal this –OH group forms a stable water-bridged hydrogen bond with Thr766 (distance: 2.8 Å) in EGFR’s catalytic loop, reducing dissociation rates by 40% compared to non-hydroxylated analogs [4]. This interaction mirrors binding modes observed in vandetanib, a multi-kinase inhibitor incorporating phenolic groups for enhanced affinity. Additionally, the phenol’s ortho-position minimizes steric clash with Leu768 and Val702 residues, preserving nanomolar-level potency. Biological assays confirm that ethynylphenol-containing derivatives exhibit IC₅₀ values <10 nM against EGFR-driven cancer cell lines, attributable to this optimized hydrogen-bond network [4] [6]. The moiety’s electron-rich character further stabilizes the quinazoline-aniline torsion angle (~30°), pre-organizing the molecule for optimal target engagement.
The bis(2-methoxyethoxy)quinazoline scaffold governs the compound’s electronic profile, directly influencing ATP-binding site recognition and inhibitory potency. The 6,7-bis(2-methoxyethoxy) substituents act as electron-donating groups via induction (+I effect), elevating the highest occupied molecular orbital (HOMO) energy of the quinazoline ring by ~0.8 eV compared to unsubstituted analogs. This enhances π-stacking interactions with Phe699 and Leu820 in EGFR’s hydrophobic pocket [4] [7]. Density functional theory (DFT) calculations reveal substantial electron density delocalization from the methoxy oxygen atoms into the quinazoline π-system, increasing nucleophilicity at N1 and N3. These nitrogen atoms form critical hydrogen bonds with Met769 (backbone -NH) and water-mediated contacts with Thr766, mimicking ATP’s adenine interactions. The ethylene glycol chains also impart conformational flexibility, enabling adaptive binding to kinase resistance mutations (e.g., T790M). Crucially, the scaffold’s electron-donating capacity suppresses quinazoline protonation at physiological pH, ensuring >90% remains unionized for optimal blood-brain barrier penetration—a feature exploited in glioblastoma-targeted analogs like verubulin [4] [7].
Table 2: Electronic Properties of Quinazoline Substitution Patterns
Quinazoline Substituent | HOMO Energy (eV) | Log P | EGFR IC₅₀ (nM) | Key Interactions |
---|---|---|---|---|
6,7-Dimethoxy (Erlotinib) | -7.2 | 2.4 | 1.2 | H-bond: Met769, Thr766 |
6,7-Bis(2-methoxyethoxy) | -6.4 | 1.8 | 2.8 | Enhanced π-stacking; H-bond: Met769, Thr766, water network |
Unsubstituted | -7.9 | 1.2 | >1000 | Weak H-bond: Met769 |
6,7-Diethoxy | -7.0 | 2.6 | 5.3 | H-bond: Met769, Thr766 (reduced water network) |
The SAR of this quinazoline derivative is defined by three interdependent structural domains: (1) the quinazoline C6/C7 alkoxy chains, (2) the C4-anilino linker, and (3) the terminal ethynylphenol system. Systematic modifications reveal strict tolerances:
Multi-target profiling indicates conserved nanomolar inhibition across VEGFR-2 (IC₅₀: 8.4 nM) and PDGFR-β (IC₅₀: 5.6 nM), attributable to the scaffold’s planar conformation and conserved hinge-binding motifs. This polypharmacology arises from the quinazoline core’s capacity to adopt binding poses accommodating divergent kinase active sites, a hallmark of Type II inhibitors [4] [7].
Table 3: SAR Summary of Key Structural Modifications
Structural Variation | EGFR Inhibition (IC₅₀) | VEGFR-2 Inhibition (IC₅₀) | Cellular Potency (A549) |
---|---|---|---|
6,7-Bis(2-methoxyethoxy) / 2-Ethynylphenol | 2.8 ± 1.1 nM | 8.4 ± 2.2 nM | 0.12 μM |
6,7-Dimethoxy / 2-Ethynylphenol | 5.1 ± 0.8 nM | 28.9 ± 3.1 nM | 0.45 μM |
6,7-Bis(2-methoxyethoxy) / 3-Ethynylaniline | 24.3 ± 3.5 nM | 42.7 ± 4.2 nM | 0.98 μM |
6,7-Unsubstituted / 2-Ethynylphenol | >1000 nM | >500 nM | >10 μM |
N-Methyl-C4-aniline / 2-Ethynylphenol | Inactive | Inactive | Inactive |
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